(1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine
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Overview
Description
(1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is characterized by its two benzyl ether groups attached to a central ethane-1,2-diamine backbone, making it a versatile molecule for various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-benzyloxybenzaldehyde and (R,R)-1,2-diaminocyclohexane.
Condensation Reaction: The 3-benzyloxybenzaldehyde undergoes a condensation reaction with (R,R)-1,2-diaminocyclohexane in the presence of a suitable catalyst, such as a Lewis acid, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalyst Optimization: Using highly efficient catalysts to speed up the reaction.
Temperature Control: Maintaining optimal temperatures to maximize the reaction rate and minimize side reactions.
Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzyl ether groups can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and reactions. The benzyl ether groups play a crucial role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diphenylethane-1,2-diamine: Lacks the benzyl ether groups, making it less versatile in certain applications.
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine: Contains methoxy groups instead of benzyl ether groups, leading to different reactivity and applications.
Uniqueness
(1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine is unique due to its benzyl ether groups, which enhance its solubility and reactivity. This makes it a valuable compound in asymmetric synthesis and catalysis, where selectivity and efficiency are crucial.
Properties
CAS No. |
638261-01-5 |
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Molecular Formula |
C28H28N2O2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(1R,2R)-1,2-bis(3-phenylmethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C28H28N2O2/c29-27(23-13-7-15-25(17-23)31-19-21-9-3-1-4-10-21)28(30)24-14-8-16-26(18-24)32-20-22-11-5-2-6-12-22/h1-18,27-28H,19-20,29-30H2/t27-,28-/m1/s1 |
InChI Key |
ULNILMBTNHAFIN-VSGBNLITSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)[C@H]([C@@H](C3=CC(=CC=C3)OCC4=CC=CC=C4)N)N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(C(C3=CC(=CC=C3)OCC4=CC=CC=C4)N)N |
Origin of Product |
United States |
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